(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
“(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyrrolidine ring, which is a type of secondary amine. It also has a carboxylic acid group, a benzyl group, and a trifluoromethyl group .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound might undergo reactions typical of amines and carboxylic acids. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic, and the trifluoromethyl group could influence its lipophilicity .Scientific Research Applications
Influenza Neuraminidase Inhibitors
(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid has been studied for its potential as an influenza neuraminidase inhibitor. Wang et al. (2001) describe the synthesis and structural analysis of a potent inhibitor, highlighting its interactions with the enzyme's active site. This compound showed notable interaction with the enzyme's positively charged and hydrophobic pockets, indicative of its potential in treating influenza (Wang et al., 2001).
Chemical Synthesis and Structural Analysis
The compound has been a focus in the realm of chemical synthesis and structural analysis. Studies have explored various synthesis routes and functionalization reactions, aiming to understand its structural attributes and potential applications in different fields. For instance, Yıldırım et al. (2005) investigated the functionalization reactions of pyrrolidine-2-one derivatives, shedding light on the chemical versatility and potential of such compounds (Yıldırım et al., 2005).
Crystal Structure Analysis
The crystal structure of compounds related to this compound has also been extensively studied. Research by Ye et al. (2020) on 5-(trifluoromethyl)picolinic acid monohydrate reveals intricate hydrogen-bonding networks, offering insights into the molecular interactions and packing behavior of such compounds (Ye et al., 2020).
Pharmaceutical Research
In the pharmaceutical domain, this compound and its derivatives have been explored for their potential medicinal properties. Galeazzi et al. (2003) synthesized a conformationally restricted analog of pregabalin, showcasing the compound's relevance in drug development and its potential therapeutic applications (Galeazzi et al., 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,4R)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-8(5-10)4-9-6-11(12(18)19)17-7-9/h1-3,5,9,11,17H,4,6-7H2,(H,18,19)/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKADPQPSLBFPHI-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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